molecular formula C14H18N2O2 B585153 4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile CAS No. 1433278-33-1

4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile

Cat. No.: B585153
CAS No.: 1433278-33-1
M. Wt: 246.31
InChI Key: DJYBHBNFBVKAQJ-UHFFFAOYSA-N
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Description

4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C14H18N2O2. It is a member of the nitrile family and is characterized by the presence of a dimethylamino group, a butanoyl group, and a hydroxymethyl group attached to a benzonitrile core .

Preparation Methods

The synthesis of 4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile involves several steps. One common synthetic route includes the reaction of 4-(dimethylamino)benzonitrile with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions . Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe in studying enzyme activities and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophile in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile can be compared with other similar compounds such as 4-(dimethylamino)benzonitrile and 4-(dimethylamino)butyronitrile. While these compounds share some structural similarities, this compound is unique due to the presence of both the butanoyl and hydroxymethyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-[4-(dimethylamino)butanoyl]-3-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-16(2)7-3-4-14(18)13-6-5-11(9-15)8-12(13)10-17/h5-6,8,17H,3-4,7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYBHBNFBVKAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=O)C1=C(C=C(C=C1)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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